1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(3-chlorophenyl)-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-5-10(12)14(13-7)9-4-2-3-8(11)6-9/h2-6H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXLXMSDCGPOLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365249 |

Source

|

| Record name | 1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40401-41-0 |

Source

|

| Record name | 1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine CAS number

An In-Depth Technical Guide to 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine CAS Number: 40401-41-0

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Significance

1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic amine belonging to the aminopyrazole class of compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities and presence in numerous approved drugs. Aminopyrazole derivatives, in particular, serve as critical building blocks in the synthesis of complex molecules targeting a wide array of therapeutic areas.[1][2] These compounds are utilized for their ability to form specific hydrogen bonds and engage in various intermolecular interactions within biological targets, making them highly valuable starting points for drug discovery campaigns.[3]

This guide provides a comprehensive technical overview of 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, covering its chemical identity, a plausible synthetic pathway, its applications as a research intermediate, and essential safety protocols. The insights herein are designed to empower researchers to effectively utilize this molecule in their discovery and development workflows.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of reproducible scientific research. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 40401-41-0 | [4][5][6] |

| IUPAC Name | 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | [6] |

| Synonyms | 2-(3-chlorophenyl)-5-methylpyrazol-3-amine | [6] |

| Molecular Formula | C₁₀H₁₀ClN₃ | [4][5][6] |

| Molecular Weight | 207.66 g/mol | [4][6] |

| SMILES | CC1=NN(C(=C1)N)C2=CC(=CC=C2)Cl | [4][6] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [4] |

Note: Physical properties such as melting point and boiling point are not consistently reported in publicly available databases. Researchers should perform their own characterization.

Synthesis Pathway and Mechanistic Rationale

The synthesis of N-aryl substituted aminopyrazoles is a well-established transformation in organic chemistry. A common and efficient method is the condensation of a substituted hydrazine with a β-ketonitrile. This approach offers a direct route to the pyrazole core.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary starting materials: (3-chlorophenyl)hydrazine and 3-aminocrotononitrile (an enamine tautomer of acetoacetonitrile).

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol

This protocol describes a representative procedure. Optimization of reaction time, temperature, and solvent may be required for optimal yield and purity.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (3-chlorophenyl)hydrazine (1.0 eq).

-

Add a suitable solvent such as ethanol or acetic acid. The choice of an acidic solvent like acetic acid can be advantageous as it catalyzes the condensation and cyclization steps.

-

Begin stirring the solution at room temperature.

Step 2: Reagent Addition and Reaction

-

Slowly add 3-aminocrotononitrile (1.05 eq) to the stirred solution. The slight excess of the nitrile ensures the complete consumption of the hydrazine starting material.

-

Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain this temperature.

-

The causality for heating is to provide the necessary activation energy for both the initial imine formation and the subsequent intramolecular cyclization, which is the rate-determining step for pyrazole formation.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates, it can be isolated by filtration. If not, the solvent should be removed under reduced pressure.

-

The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine.

Caption: General workflow for the synthesis of the target compound.

Applications in Drug Discovery and Chemical Biology

The title compound is not an end-product therapeutic but rather a key intermediate. Its value lies in the strategic placement of reactive functional groups—the primary amine at the C5 position and the chloro-substituted phenyl ring—which allow for diverse downstream chemical modifications.

-

Scaffold for Kinase Inhibitors: The aminopyrazole core is a well-known hinge-binding motif in many kinase inhibitors. The amine group can be acylated or used in reductive amination reactions to build out complex side chains that occupy other pockets of the ATP-binding site.[7]

-

Precursor for Bioactive Compounds: Research has shown that N-aryl aminopyrazole derivatives exhibit significant cytotoxic effects against cancer cells, highlighting their potential in oncology research.[1]

-

Intermediate for Complex Heterocycles: The amine can be diazotized and substituted, or used as a nucleophile to construct fused heterocyclic systems, further expanding the chemical space for screening and discovery.[3]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. lifechempharma.com [lifechempharma.com]

- 4. 40401-41-0|1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

- 5. 1H-Pyrazol-5-amine,1-(3-chlorophenyl)-3-methyl-,40401-41-0 Products Supply - Chemical manufacturers Network [chemical-manufactures.com]

- 6. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine: A Key Intermediate in Modern Drug Discovery

This technical guide provides a comprehensive overview of 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, a detailed and rationalized synthetic protocol, and its established role as a valuable scaffold for creating novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this important chemical entity.

Chemical Identity and Structural Elucidation

The nomenclature of pyrazole derivatives can be complex due to tautomerism. The compound of interest is most commonly referred to as 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine . However, based on IUPAC naming conventions that prioritize the lowest locant for the principal functional group (amine), an alternative and equally valid name is 2-(3-chlorophenyl)-5-methyl-2H-pyrazol-3-amine [1]. This document will use the former name for consistency, while acknowledging the existence of this tautomeric form.

The core of the molecule is a five-membered pyrazole ring, a heterocyclic aromatic structure containing two adjacent nitrogen atoms[2][3]. This ring is substituted at three positions:

-

A 3-chlorophenyl group is attached to one of the nitrogen atoms (N1).

-

A methyl group is located at the C3 position.

-

An amine group is present at the C5 position, bestowing the molecule with its key reactive properties for further chemical modification.

The presence of these specific functional groups—the reactive amine, the electron-withdrawing chloro-substituted phenyl ring, and the methyl group—creates a unique electronic and steric profile that makes it a versatile building block in organic synthesis[4].

Physicochemical and Spectroscopic Data Summary

A summary of the key physicochemical properties for 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine is presented below. This data is crucial for its handling, characterization, and use in synthetic applications.

| Property | Value | Source |

| CAS Number | 40401-41-0 | [1][5] |

| Molecular Formula | C₁₀H₁₀ClN₃ | [1][5] |

| Molecular Weight | 207.66 g/mol | [1][5] |

| IUPAC Name | 2-(3-chlorophenyl)-5-methylpyrazol-3-amine | [1] |

| SMILES | CC1=NN(C(=C1)N)C2=CC(=CC=C2)Cl | [1] |

| Physical Appearance | Expected to be a solid, potentially a creamish to yellow powder | [6] |

Note: Detailed experimental spectroscopic data such as specific ¹H NMR, ¹³C NMR, and IR absorption frequencies are not broadly published in public literature but can be predicted based on the structure or determined experimentally upon synthesis.

Synthesis Protocol: A Mechanistic Approach

The synthesis of substituted 5-aminopyrazoles is a well-established transformation in organic chemistry, typically achieved through the condensation reaction between a β-ketonitrile and a substituted hydrazine. This method, known as the Knorr pyrazole synthesis, is efficient and versatile.

Rationale for Synthetic Strategy

The chosen strategy involves the reaction of 3-chlorophenylhydrazine with 3-aminocrotononitrile . This approach is favored for several reasons:

-

Expertise & Experience: This is a classic and reliable method for constructing the pyrazole ring system. The reaction proceeds via a well-understood mechanism, minimizing unexpected side products.

-

Trustworthiness: The starting materials are commercially available, and the reaction conditions are generally mild, ensuring reproducibility. The progress of the reaction can be easily monitored using standard techniques like Thin Layer Chromatography (TLC)[7].

-

Authoritative Grounding: The use of 3-aminocrotononitrile as a precursor for 5-amino-3-methylpyrazoles is a documented and common synthetic route[8]. The condensation of a hydrazine with a 1,3-dicarbonyl equivalent is a foundational method for pyrazole synthesis[7].

Detailed Experimental Protocol

Reaction: (3-chlorophenyl)hydrazine + 3-aminocrotononitrile → 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Materials and Reagents:

-

(3-chlorophenyl)hydrazine hydrochloride

-

3-aminocrotononitrile

-

Sodium acetate (or another suitable base)

-

Ethanol (or acetic acid as solvent)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of Hydrazine Free Base: In a round-bottom flask, dissolve (3-chlorophenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in water. Extract the resulting free hydrazine into a suitable organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Causality: The hydrochloride salt must be neutralized to the free hydrazine to act as a nucleophile in the subsequent reaction.

-

Condensation Reaction: To a solution of the prepared (3-chlorophenyl)hydrazine (1.0 eq) in ethanol, add 3-aminocrotononitrile (1.0 eq).

-

Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC until the starting materials are consumed (typically 4-8 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure[7].

-

Extraction and Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Final Purification: Purify the crude product by column chromatography on silica gel to afford the pure 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine[2].

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine.

Caption: Drug development pathway starting from the pyrazole scaffold.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine is associated with the following hazards:[1][5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine is a fundamentally important molecule in the landscape of modern medicinal chemistry. Its straightforward and reliable synthesis, combined with the proven biological significance of the 5-aminopyrazole scaffold, establishes it as a valuable intermediate for the discovery of new therapeutic agents. A thorough understanding of its chemical properties, synthesis, and biological context, as detailed in this guide, is essential for any researcher aiming to leverage this powerful building block in their drug development programs.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1810630, 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

Wang, Y., et al. (2023). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Available at: [Link]

-

Zacapala-Velazquez, L.O., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1838. Available at: [Link]

-

ResearchGate (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. Image from a publication on pyrazolo[1,5-a]pyrimidines. Available at: [Link]

-

The Royal Society of Chemistry (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

- Google Patents (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Company Website. Available at: [Link]

-

NIST (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Available at: [Link]

-

Alam, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Parallel and Distributed Computing, 6(1), 2. Available at: [Link]

-

Journal of Chemical Health Risks (2024). Review on Biological Activities of Pyrazole Derivatives. JCHR, 14(6), 2816-2822. Available at: [Link]

-

Pharmaceutical Sciences & Analytical Research Journal (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]

-

ResearchGate (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link]

-

MDPI (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(11), 3596. Available at: [Link]

Sources

- 1. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jchr.org [jchr.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 40401-41-0|1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

- 6. ssichem.com [ssichem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

synthesis pathway for 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

An In-depth Technical Guide to the Synthesis of 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, a key heterocyclic building block. The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry and materials science, recognized for its diverse biological activities.[1] This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the most efficient synthetic route, including mechanistic insights, a step-by-step experimental protocol, and critical analysis of the reaction parameters. Our focus is on the well-established condensation reaction between a substituted hydrazine and a β-ketonitrile, a method prized for its efficiency and reliability.

Introduction and Retrosynthetic Analysis

The target molecule, 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, belongs to the class of N-aryl-5-aminopyrazoles. These compounds are not only valuable intermediates for constructing more complex fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines but also exhibit a range of biological properties themselves.[1] The development of robust and scalable synthetic routes is therefore of significant interest.

A retrosynthetic analysis of the target structure points to a logical and highly convergent strategy. The core pyrazole ring is most readily formed via a [3+2] cyclocondensation reaction. This approach disconnects the molecule into two primary synthons: a hydrazine component and a three-carbon dielectrophile.

Figure 1: Retrosynthetic Analysis

Caption: Retrosynthetic approach for the target molecule.

This analysis reveals that the most direct pathway involves the reaction of (3-chlorophenyl)hydrazine with acetoacetonitrile (also known as cyanoacetone or 3-oxobutanenitrile). This method is favored over alternatives, such as those starting from β-ketoesters, because it directly installs the C5-amino group, avoiding additional functional group interconversion steps.[1]

Core Synthesis Pathway and Mechanistic Discussion

The cornerstone for synthesizing 1-aryl-5-aminopyrazoles is the Paal-Knorr-type condensation of an arylhydrazine with a β-ketonitrile.[1][2] This reaction proceeds with high regioselectivity and typically affords excellent yields.

Overall Reaction Scheme:

Caption: Primary synthesis route via condensation.

Mechanistic Insights

The reaction mechanism is a well-understood sequence of nucleophilic attack, condensation, and cyclization.

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of (3-chlorophenyl)hydrazine on the electrophilic ketone carbonyl of acetoacetonitrile. This is followed by dehydration to form a stable hydrazone intermediate.

-

Intramolecular Cyclization: The lone pair on the second nitrogen of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This key step forms the five-membered ring.

-

Tautomerization: The resulting iminopyrazoline intermediate is not aromatic. It rapidly undergoes tautomerization to form the stable, aromatic 5-aminopyrazole ring, which is the thermodynamic driving force for the reaction.

Figure 2: Reaction Mechanism

Caption: Key stages of the pyrazole formation mechanism.

Expertise & Causality:

-

Regioselectivity: The reaction of an unsymmetrical hydrazine with an unsymmetrical 1,3-dicarbonyl equivalent can potentially yield two regioisomers. In this case, the initial condensation occurs preferentially at the more electrophilic ketone over the nitrile. Subsequent cyclization leads selectively to the 1,5-disubstituted aminopyrazole, which is the thermodynamically favored product.[1]

-

Solvent Choice: Protic solvents like ethanol or acetic acid are ideal.[3] They serve to solubilize the reactants and, more importantly, act as proton shuttles, facilitating the dehydration and tautomerization steps.

-

Catalysis: While the reaction can proceed thermally, it is often accelerated by the addition of a catalytic amount of acid (e.g., acetic acid, HCl). If starting with the hydrochloride salt of the hydrazine, a stoichiometric amount of a mild base (e.g., sodium acetate) is required to liberate the free hydrazine in situ.

Validated Experimental Protocol

This protocol is a robust, self-validating procedure derived from established methodologies for the synthesis of related 5-aminopyrazoles.[3][4]

Materials & Equipment:

-

(3-chlorophenyl)hydrazine hydrochloride

-

Acetoacetonitrile (Cyanoacetone)

-

Anhydrous Ethanol

-

Sodium Acetate (anhydrous)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Standard glassware for workup and filtration

-

TLC plates (silica gel) for reaction monitoring

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (3-chlorophenyl)hydrazine hydrochloride (17.9 g, 0.1 mol) and sodium acetate (8.2 g, 0.1 mol).

-

Solvent Addition: Add 100 mL of anhydrous ethanol to the flask. Stir the suspension at room temperature for 15 minutes to liberate the free hydrazine.

-

Reagent Addition: Slowly add acetoacetonitrile (8.3 g, 0.1 mol) to the stirring suspension. A slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system), observing the consumption of the starting materials and the formation of a new, more polar spot.

-

Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts. Dry the crude product under vacuum.

-

Recrystallization: For higher purity, recrystallize the dried solid from an ethanol/water mixture to afford 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine as a crystalline solid.

-

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point and compare it with literature values if available.

Data Summary and Expected Outcomes

The following table summarizes the key parameters and expected results for the described synthesis.

| Parameter | Value/Condition | Rationale / Justification |

| Starting Material A | (3-chlorophenyl)hydrazine HCl | Provides the N1-aryl substituent. |

| Starting Material B | Acetoacetonitrile | Provides the pyrazole backbone, C3-methyl, and C5-amino groups. |

| Stoichiometry | 1:1 molar ratio | Ensures complete consumption of both reactants. |

| Solvent | Ethanol | Excellent solvent for reactants and facilitates the mechanism. |

| Base | Sodium Acetate | Neutralizes the HCl salt to generate the reactive free hydrazine. |

| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy for cyclization and dehydration. |

| Reaction Time | 3-5 hours | Typically sufficient for completion; should be confirmed by TLC. |

| Typical Yield | 80-95% | This reaction is known for its high efficiency and yields.[3] |

| Purification Method | Precipitation & Recrystallization | Standard, effective method for obtaining high-purity solid products. |

Conclusion

The synthesis of 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine is most effectively achieved through the direct condensation of (3-chlorophenyl)hydrazine and acetoacetonitrile. This guide has detailed a field-proven, reliable, and high-yielding protocol grounded in established chemical principles. The causality behind experimental choices, from reagent selection to reaction conditions, has been explained to provide a deeper understanding for the practicing scientist. By following this self-validating system, researchers can confidently produce this valuable heterocyclic building block for applications in drug discovery and beyond.

References

- Source: Google Patents (US5616723A)

-

Title: Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry (via PMC - NIH) URL: [Link]

-

Title: A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation Source: ResearchGate (originally from Journal of Heterocyclic Chemistry) URL: [Link]

-

Title: Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a Source: ResearchGate URL: [Link]

- Title: Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)

-

Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines Source: MDPI URL: [Link]

- Source: Google Patents (EP0623600A1)

-

Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives Source: Atmiya University Repository URL: [Link]

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Agrochemical Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in contemporary medicinal and agricultural chemistry. Its remarkable structural versatility and capacity for diverse molecular interactions have led to its incorporation into a wide array of biologically active agents. This guide provides a comprehensive technical overview of the multifaceted biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. From potent kinase inhibitors in oncology to selective enzyme modulators in inflammatory diseases and targeted agents in crop protection, this document serves as an in-depth resource for professionals engaged in the discovery and development of novel pyrazole-based compounds.

Introduction: The Enduring Significance of the Pyrazole Moiety

The pyrazole ring system is a quintessential example of a "privileged scaffold" in drug discovery.[1] Its unique electronic properties, including its aromaticity and the presence of both hydrogen bond donors and acceptors, allow for a high degree of chemical modification and precise tuning of physicochemical properties such as lipophilicity and solubility.[1] This adaptability has enabled the development of pyrazole-containing compounds that exhibit a broad spectrum of pharmacological and biological activities, including anticancer, anti-inflammatory, antimicrobial, herbicidal, and insecticidal effects.[2] A testament to its therapeutic importance is the significant number of pyrazole-containing drugs that have received FDA approval, particularly in the last decade.[1]

This guide will explore the key biological activities of pyrazole derivatives, providing a detailed examination of their underlying mechanisms and the experimental frameworks used to assess their efficacy.

Anticancer Activity: Targeting the Machinery of Malignancy

The development of pyrazole-based anticancer agents has been a highly fruitful area of research, leading to the approval of several targeted therapies.[3] These compounds often function as inhibitors of protein kinases, enzymes that play a crucial role in the signaling pathways that regulate cell growth, proliferation, and survival.[3]

Mechanism of Action: Kinase Inhibition and Beyond

Many pyrazole derivatives exert their anticancer effects by targeting the ATP-binding pocket of various kinases, thereby blocking their catalytic activity.[3] Key kinase targets for pyrazole-based inhibitors include:

-

Cyclin-Dependent Kinases (CDKs): These enzymes control the progression of the cell cycle. Pyrazole derivatives have been designed to inhibit CDKs, leading to cell cycle arrest and apoptosis.[3]

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers. Pyrazole-containing compounds can block EGFR signaling, inhibiting tumor growth.[3]

-

Bruton's Tyrosine Kinase (BTK): An essential enzyme in B-cell signaling, BTK is a target for several pyrazole-based drugs used in the treatment of B-cell malignancies.[3]

Beyond kinase inhibition, some pyrazole derivatives have been shown to induce apoptosis through other mechanisms, such as the disruption of microtubule dynamics or the generation of reactive oxygen species.

Below is a generalized signaling pathway illustrating the role of kinase inhibition by pyrazole derivatives in cancer cells.

Structure-Activity Relationship (SAR)

The anticancer potency of pyrazole derivatives can be significantly modulated by altering the substituents on the pyrazole ring.

| Position | Substituent Type | Impact on Activity | Reference |

| N1 | Aromatic rings (e.g., phenyl) | Often crucial for binding to the kinase hinge region. | [4] |

| C3 | Varies | Can influence selectivity and potency. | [3] |

| C4 | Aromatic or heteroaromatic groups | Can extend into other regions of the ATP-binding site, enhancing affinity. | [3] |

| C5 | Varies | Can be modified to improve physicochemical properties. | [1] |

Experimental Protocols

2.3.1. In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines a standard method for determining the cytotoxic effects of pyrazole derivatives on cancer cell lines.

Workflow Diagram:

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent, such as DMSO or a detergent-based solution, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2.3.2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of pyrazole derivatives on cell cycle progression.

Step-by-Step Methodology:

-

Cell Treatment: Treat cancer cells with the pyrazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.[5]

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[5]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

2.3.3. Apoptosis Detection: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Step-by-Step Methodology:

-

Cell Lysis: Treat cells with the pyrazole derivative and then lyse the cells to release their contents.[6]

-

Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., Ac-DEVD-pNA) to the cell lysate.

-

Incubation: Incubate the reaction at 37°C.

-

Signal Detection: Measure the absorbance or fluorescence to quantify the amount of cleaved substrate, which is proportional to the caspase-3 activity.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Pyrazole derivatives have a long history in the treatment of inflammation, with celecoxib being a prominent example of a selective cyclooxygenase-2 (COX-2) inhibitor.[2]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[7] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[7] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can cause gastrointestinal side effects. Pyrazole-based inhibitors like celecoxib are designed to selectively inhibit COX-2, thereby reducing inflammation with a lower risk of such side effects.[8]

The pathway below illustrates the synthesis of prostaglandins and the site of action of COX-2 inhibitors.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. mpbio.com [mpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Spectral Analysis of 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the novel heterocyclic compound, 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of their structural and spectroscopic properties is paramount for researchers in these fields. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics of the title compound. Each section will not only present the anticipated data but also offer insights into the underlying principles of spectral interpretation and provide standardized protocols for data acquisition.

Introduction: The Significance of Aminopyrazoles

Pyrazole-based compounds form a cornerstone of modern medicinal chemistry, exhibiting a wide array of pharmacological properties including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The 5-aminopyrazole scaffold, in particular, is a versatile building block in the synthesis of more complex heterocyclic systems. The subject of this guide, 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, combines this key pharmacophore with a substituted aromatic ring, making it a compound of interest for further chemical exploration and biological screening. Accurate spectral characterization is the first critical step in the journey of any new chemical entity from the lab to potential clinical applications. This guide aims to provide a robust predictive spectral analysis to aid researchers in the identification and characterization of this and similar molecules.

Molecular Structure and Predicted Spectral Features

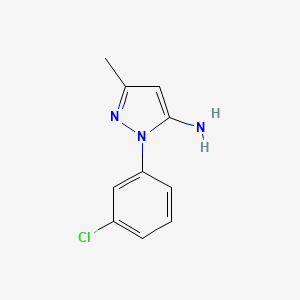

The molecular structure of 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine is presented below. The key structural features that will dictate its spectral properties are the substituted phenyl ring, the pyrazole core, the methyl group, and the primary amine.

Caption: Molecular structure of 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of the title compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, pyrazole, methyl, and amine protons.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.2 - 7.8 | Multiplet (m) | 4H |

| Pyrazole-H (C4-H) | ~ 5.8 | Singlet (s) | 1H |

| Amine-NH₂ | ~ 4.0 - 5.0 (broad) | Singlet (s, br) | 2H |

| Methyl-CH₃ | ~ 2.2 | Singlet (s) | 3H |

Rationale for Predicted Shifts:

-

Aromatic Protons (7.2 - 7.8 ppm): The protons on the 3-chlorophenyl ring are expected to resonate in the typical aromatic region. The electron-withdrawing nature of the chlorine atom and the pyrazole ring will influence their precise chemical shifts, leading to a complex multiplet pattern.

-

Pyrazole Proton (C4-H, ~5.8 ppm): The single proton on the pyrazole ring is in an electron-rich environment and is anticipated to appear as a singlet in the upfield region of the aromatic signals.

-

Amine Protons (NH₂, ~4.0 - 5.0 ppm): The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. A broad singlet is expected due to quadrupole broadening and potential hydrogen exchange.

-

Methyl Protons (CH₃, ~2.2 ppm): The methyl group attached to the pyrazole ring is expected to give a sharp singlet at around 2.2 ppm.[1]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C5 (C-NH₂) | ~ 150 - 155 |

| Pyrazole C3 (C-CH₃) | ~ 140 - 145 |

| Aromatic C1' (C-N) | ~ 138 - 142 |

| Aromatic C3' (C-Cl) | ~ 133 - 136 |

| Aromatic CH | ~ 120 - 130 |

| Pyrazole C4 | ~ 95 - 100 |

| Methyl CH₃ | ~ 12 - 15 |

Rationale for Predicted Shifts:

-

Pyrazole Carbons (C3, C5): The carbons of the pyrazole ring directly bonded to nitrogen atoms are expected to be the most downfield among the heterocyclic carbons, typically in the 140-155 ppm range.[2] The carbon bearing the amino group (C5) is likely to be the most deshielded.

-

Aromatic Carbons: The carbons of the 3-chlorophenyl ring will appear in the 120-142 ppm region. The carbon attached to the nitrogen (C1') and the carbon attached to the chlorine (C3') will be the most downfield due to the electronegativity of these atoms.

-

Pyrazole C4: This carbon is expected to be the most upfield of the ring carbons, resonating around 95-100 ppm.

-

Methyl Carbon: The methyl carbon will appear as a sharp signal in the upfield region, typically between 12 and 15 ppm.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for the NH₂ protons.

-

Instrument Setup: Insert the sample into the NMR spectrometer.[3] Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process and calibrate the spectrum similarly to the ¹H spectrum.

-

Caption: A generalized workflow for NMR spectral acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Predicted Mass Spectral Data

Electrospray ionization (ESI) in positive ion mode is a suitable technique for this molecule.

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 208.06/210.06 | Molecular ion peak (protonated). The isotopic pattern for one chlorine atom (approx. 3:1 ratio for ³⁵Cl and ³⁷Cl) is expected. |

| [M-C₆H₄Cl]⁺ | 97.06 | Loss of the chlorophenyl group. |

| [C₆H₄Cl]⁺ | 111.01/113.01 | Chlorophenyl cation. |

Rationale for Predicted Fragmentation:

-

Molecular Ion ([M+H]⁺): In ESI-MS, the molecule is expected to be protonated, resulting in a molecular ion peak at m/z corresponding to its molecular weight plus the mass of a proton. The presence of a chlorine atom will lead to a characteristic M+2 peak with approximately one-third the intensity of the M peak.

-

Major Fragments: The bond between the pyrazole nitrogen and the chlorophenyl ring is a likely site for fragmentation. Cleavage of this bond can lead to the formation of the chlorophenyl cation and the remaining pyrazole fragment. Further fragmentation of the pyrazole ring is also possible.[4]

Experimental Protocol: Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion and Ionization: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through an LC system.[5] A high voltage is applied to the ESI needle to generate charged droplets.[6]

-

Desolvation: The charged droplets are desolvated using a heated capillary and a flow of nitrogen gas.

-

Mass Analysis: The resulting gas-phase ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: A potential fragmentation pathway for 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum will be characterized by absorptions corresponding to the N-H, C-H, C=N, C=C, and C-Cl bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3400 - 3200 | Medium, two bands |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=N Stretch (Pyrazole) | 1620 - 1580 | Medium to Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium, multiple bands |

| N-H Bend (Amine) | 1650 - 1580 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

Rationale for Predicted Absorptions:

-

N-H Stretch (3400 - 3200 cm⁻¹): A primary amine typically shows two absorption bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[7]

-

C-H Stretches (3100 - 2850 cm⁻¹): The C-H stretching vibrations of the aromatic ring will appear just above 3000 cm⁻¹, while those of the methyl group will be just below 3000 cm⁻¹.[8]

-

C=N and C=C Stretches (1620 - 1450 cm⁻¹): The double bond stretching vibrations of the pyrazole and phenyl rings will give rise to a series of bands in this region. The C=N stretch of the pyrazole is a key characteristic peak.

-

N-H Bend (1650 - 1580 cm⁻¹): The bending vibration of the primary amine often overlaps with the C=C stretching bands.

-

C-Cl Stretch (800 - 600 cm⁻¹): A strong absorption in the fingerprint region is expected for the C-Cl stretching vibration.

Experimental Protocol: FT-IR Data Acquisition

Step-by-Step Methodology (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.[10]

-

Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: Workflow for acquiring an FT-IR spectrum using the KBr pellet method.

Conclusion

The predictive spectral analysis of 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine presented in this guide provides a foundational dataset for its unambiguous identification and characterization. The anticipated NMR spectra will reveal the specific proton and carbon environments, the mass spectrum will confirm the molecular weight and offer insights into fragmentation, and the IR spectrum will identify the key functional groups. This comprehensive spectral profile, coupled with the provided experimental protocols, serves as a valuable resource for researchers working on the synthesis and application of novel pyrazole derivatives in drug discovery and materials science.

References

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, July 15). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Electrospray Ionization (ESI). Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. Retrieved from [Link]

-

MDPI. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]

-

ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. Retrieved from [Link]

-

Wiley-VCH. (2010, February 1). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). IR Absorption Table. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phys.libretexts.org [phys.libretexts.org]

- 7. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

The Pyrazole Scaffold: A Privileged Motif in Modern Drug Discovery and Its Therapeutic Targets

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Ring

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets. Pyrazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, leading to their successful development as therapeutics for a diverse range of diseases, including cancer, inflammation, and neurodegenerative disorders.[2][3] This guide provides a comprehensive overview of the key therapeutic targets of pyrazole compounds, delving into the underlying mechanisms of action and providing practical insights into the experimental validation of these interactions.

The strategic incorporation of the pyrazole moiety into drug candidates can significantly enhance their potency, selectivity, and pharmacokinetic profiles. The pyrazole ring can act as a bioisosteric replacement for other aromatic systems, improving physicochemical properties such as solubility and metabolic stability.[1] Furthermore, the nitrogen atoms of the pyrazole ring can participate in crucial hydrogen bonding interactions with target proteins, anchoring the molecule in the binding pocket and contributing to high-affinity binding.[4] This unique combination of features has solidified the pyrazole scaffold as a "privileged structure" in drug discovery, with numerous pyrazole-based drugs having received FDA approval in recent years.[1]

This technical guide will explore the major classes of therapeutic targets for pyrazole compounds, with a focus on kinases, enzymes, and receptors. For each target class, we will discuss the relevant signaling pathways, the rationale for therapeutic intervention, and the specific molecular interactions that underpin the activity of pyrazole-based modulators. Additionally, we will provide detailed, field-proven protocols for key in vitro assays used to characterize the biological activity of these compounds, empowering researchers to accelerate their own drug discovery efforts.

I. Protein Kinases: Taming the Cellular Signaling Network

Protein kinases play a pivotal role in regulating a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The ATP-binding site of kinases has proven to be a highly "druggable" target, and the pyrazole scaffold is exceptionally well-suited to occupy this pocket.[5] Pyrazole-based kinase inhibitors typically function as ATP-competitive inhibitors, forming key hydrogen bonds with the hinge region of the kinase domain.[4]

A. Janus Kinases (JAKs): Modulating the Cytokine Response

The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a central role in immunity and inflammation.[6][7] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.[8] Pyrazole-containing compounds have been successfully developed as potent JAK inhibitors.

Upon cytokine binding to its receptor, receptor-associated JAKs are activated, leading to the phosphorylation of the receptor and the subsequent recruitment and phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression.[7] Pyrazole-based JAK inhibitors bind to the ATP-binding site of JAKs, preventing the phosphorylation of STATs and thereby blocking downstream signaling.[6] This inhibition of the JAK-STAT pathway can dampen the inflammatory response and inhibit the proliferation of cancer cells.[8]

-

Ruxolitinib: An FDA-approved JAK1/2 inhibitor for the treatment of myelofibrosis and polycythemia vera.[6]

-

Baricitinib: An FDA-approved JAK1/2 inhibitor for the treatment of rheumatoid arthritis.[9]

-

Tofacitinib: An FDA-approved JAK inhibitor for the treatment of rheumatoid arthritis and ulcerative colitis.[10]

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazole compounds.

B. Cyclin-Dependent Kinases (CDKs): Controlling the Cell Cycle

CDKs are a family of protein kinases that regulate the progression of the cell cycle. Their activity is tightly controlled by cyclins and CDK inhibitors (CKIs).[11] Aberrant CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation.[3] Pyrazole derivatives have emerged as potent CDK inhibitors.

CDK-cyclin complexes phosphorylate key substrate proteins to drive the cell through the different phases of the cell cycle.[11] Pyrazole-based CDK inhibitors compete with ATP for binding to the catalytic site of CDKs, thereby preventing the phosphorylation of their substrates and inducing cell cycle arrest, often at the G1/S or G2/M checkpoints.[3][12] This can lead to the inhibition of tumor growth and the induction of apoptosis.[4]

Several pyrazole-containing compounds have shown potent inhibitory activity against various CDKs, particularly CDK2, and are in preclinical development.[4][13] For example, a series of 3,5-disubstituted pyrazole derivatives have demonstrated potent anti-proliferative activity against pancreatic cancer cell lines with IC50 values in the nanomolar range.[4]

Caption: Regulation of the cell cycle by CDKs and cyclins, and the inhibitory effect of pyrazole compounds on CDK2.

C. p38 Mitogen-Activated Protein Kinase (MAPK): A Key Player in Inflammation

The p38 MAPK signaling pathway is activated in response to a variety of cellular stresses and inflammatory stimuli.[14] It plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[15] Consequently, inhibitors of p38 MAPK have been pursued as potential treatments for inflammatory diseases.[14]

The p38 MAPK cascade involves a series of sequential phosphorylation events, culminating in the activation of p38 MAPK.[] Activated p38 then phosphorylates downstream transcription factors and other proteins, leading to the expression of inflammatory mediators.[17] Pyrazole-based p38 MAPK inhibitors bind to the ATP-binding site of the kinase, preventing its activation and downstream signaling.[15] This can result in a potent anti-inflammatory effect.[18]

A number of pyrazole-containing ureas have been identified as potent and selective inhibitors of p38 MAPK, with some compounds advancing to clinical trials for the treatment of inflammatory diseases.[15]

Caption: The p38 MAPK signaling cascade and the inhibitory action of pyrazole compounds.

II. Enzymes: Catalyzing Therapeutic Intervention

Beyond kinases, pyrazole compounds have been shown to effectively target a range of other enzymes implicated in disease.

A. Cyclooxygenase (COX): Targeting Inflammation and Pain

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[19] Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[20]

COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor for all other prostaglandins.[19] Pyrazole-based COX inhibitors, such as celecoxib, selectively inhibit the COX-2 isoform.[21] COX-2 is primarily induced at sites of inflammation, while COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa.[22] By selectively inhibiting COX-2, these drugs can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[20]

-

Celecoxib (Celebrex®): An FDA-approved selective COX-2 inhibitor used to treat various forms of arthritis and acute pain.[22]

III. Receptors: Modulating Cellular Communication

Pyrazole-containing ligands have been developed to target various cell surface and nuclear receptors, demonstrating both agonist and antagonist activities.

A. Cannabinoid Receptors (CB1 and CB2): Exploring a Complex System

The endocannabinoid system, which includes the CB1 and CB2 receptors, is involved in a wide range of physiological processes, including pain perception, appetite, and immune function.[23] The pyrazole scaffold has been instrumental in the development of potent and selective cannabinoid receptor modulators.[24]

CB1 receptors are primarily located in the central nervous system, while CB2 receptors are predominantly found in the periphery, particularly on immune cells.[23] Pyrazole-based antagonists of the CB1 receptor, such as rimonabant, were initially developed for the treatment of obesity.[25] Conversely, pyrazole-based agonists of the CB2 receptor are being investigated for their potential anti-inflammatory and analgesic properties, without the psychoactive side effects associated with CB1 activation.[23] The structure-activity relationship of pyrazole derivatives at cannabinoid receptors is complex, with modifications to the pyrazole core and its substituents dramatically influencing affinity and efficacy.[24][26]

B. Androgen Receptor (AR): A Target in Prostate Cancer

The androgen receptor is a nuclear receptor that plays a critical role in the development and progression of prostate cancer.[27] Androgen deprivation therapy and AR antagonists are mainstays of prostate cancer treatment.[28]

Androgens, such as testosterone, bind to the AR, leading to its translocation to the nucleus and the activation of genes that promote prostate cancer cell growth and survival.[28] Pyrazole-containing compounds have been developed as potent AR antagonists.[29] These compounds competitively bind to the AR, preventing its activation by androgens and thereby inhibiting downstream signaling and tumor growth.[27][28]

IV. Experimental Protocols for Compound Evaluation

The following sections provide detailed, step-by-step methodologies for key in vitro assays used to characterize the biological activity of pyrazole compounds against their therapeutic targets.

A. Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a pyrazole compound against a specific protein kinase.

Materials:

-

Recombinant protein kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Pyrazole test compound

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or a phosphospecific antibody)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the pyrazole test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a microplate, add the kinase, the pyrazole compound or vehicle control, and the kinase-specific substrate.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (typically 30°C or 37°C) for a predetermined time.

-

Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. This could involve quantifying the amount of ADP produced, or measuring the phosphorylation of the substrate.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[6]

B. Radioligand Receptor Binding Assay

This protocol outlines a method for assessing the binding affinity of a pyrazole compound to a specific receptor using a radiolabeled ligand.[30]

Materials:

-

Cell membranes or purified receptor preparation

-

Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

-

Pyrazole test compound

-

Binding buffer (e.g., Tris-HCl, MgCl2)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Compound Preparation: Prepare a serial dilution of the pyrazole test compound in the binding buffer.

-

Assay Setup: In a microplate or tubes, combine the receptor preparation, the radiolabeled ligand at a concentration near its Kd, and the pyrazole compound or vehicle control. For determining non-specific binding, include a set of tubes with a high concentration of an unlabeled ligand.[31]

-

Incubation: Incubate the mixture at room temperature or 37°C to allow binding to reach equilibrium.[31]

-

Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The receptor-bound radioligand will be retained on the filter.[30]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[31]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[30]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of specific binding by the pyrazole compound and calculate the Ki (inhibitory constant) value.

C. Cellular Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the effect of a pyrazole compound on the proliferation and viability of cultured cells.

Materials:

-

Cultured cells

-

Cell culture medium

-

Pyrazole test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Plate the cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.[32]

-

Compound Treatment: Treat the cells with a serial dilution of the pyrazole compound or vehicle control and incubate for the desired duration (e.g., 24, 48, or 72 hours).[33]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[32]

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[33]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.[32]

-

Data Analysis: Calculate the percent cell viability for each compound concentration relative to the vehicle-treated control cells. Determine the IC50 value, which represents the concentration of the compound that inhibits cell proliferation by 50%.[4]

V. Quantitative Data Summary

The following table summarizes the inhibitory activities of selected pyrazole compounds against their respective targets.

| Compound/Drug | Target(s) | IC50 Value | Cell Line/Assay Condition | Reference |

| Ruxolitinib | JAK1/JAK2 | 3.3 nM / 2.8 nM | In vitro kinase assay | [6] |

| Compound 3f | JAK1/JAK2/JAK3 | 3.4 nM / 2.2 nM / 3.5 nM | In vitro kinase inhibition | [6] |

| Compound 22 | CDK2/CDK5 | 24 nM / 23 nM | In vitro kinase assay | [4] |

| Compound 29 | EGFR | 0.21 µM | Solid-phase ELISA | [4] |

| Celecoxib | COX-2 | - | - | [21] |

| SB202190 | p38 MAPK | 4.73 µM | THP-1 cells | [18] |

VI. Conclusion and Future Directions

The pyrazole scaffold has undeniably proven its value in the pursuit of novel therapeutics. Its adaptability and favorable physicochemical properties have enabled the development of potent and selective modulators for a wide range of clinically relevant targets. As our understanding of disease biology continues to expand, so too will the opportunities for leveraging the unique chemistry of pyrazoles. Future research will likely focus on the development of pyrazole-based compounds with enhanced selectivity, improved pharmacokinetic profiles, and novel mechanisms of action. The continued application of the principles and protocols outlined in this guide will undoubtedly facilitate the discovery and development of the next generation of pyrazole-based medicines.

VII. References

-

[Reference 1]

-

[Reference 2]

-

[Reference 3]

-

[Reference 4]

-

[Reference 5]

-

[Reference 6]

-

[Reference 7]

-

[Reference 8]

-

[Reference 9]

-

[Reference 10]

-

[Reference 11]

-

[Reference 12]

-

[Reference 13]

-

[Reference 14]

-

[Reference 15]

-

[Reference 16]

-

[Reference 17]

-

[Reference 18]

-

[Reference 19]

-

[Reference 20]

-

[Reference 21]

-

[Reference 22]

-

[Reference 23]

-

[Reference 24]

-

[Reference 25]

-

[Reference 26]

-

[Reference 27]

-

[Reference 28]

-

[Reference 29]

-

[Reference 30]

-

[Reference 31]

-

[Reference 32]

-

[Reference 33]

-

[Reference 34]

-

[Reference 35]

-

[Reference 36]

-

[Reference 37]

-

[Reference 38]

-

[Reference 39]

-

[Reference 40]

-

[Reference 41]

-

[Reference 42]

-

[Reference 43]

-

[Reference 44]

-

[Reference 45]

-

[Reference 46]

-

[Reference 47]

Sources

- 1. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 3. Khan Academy [khanacademy.org]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onclive.com [onclive.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Crosstalk between p38 MAPK and GR Signaling | MDPI [mdpi.com]

- 18. Pyridinyl imidazole inhibitors of p38 MAP kinase impair viral entry and reduce cytokine induction by Zaire ebolavirus in human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. news-medical.net [news-medical.net]

- 21. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 22. Celecoxib - Wikipedia [en.wikipedia.org]

- 23. mdpi.com [mdpi.com]

- 24. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. jbclinpharm.org [jbclinpharm.org]

- 26. Document: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (CHEMBL1132593) - ChEMBL [ebi.ac.uk]

- 27. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Androgen Receptor Antagonists and Anti-Prostate Cancer Activities of Some Newly Synthesized Substituted Fused Pyrazolo-, Triazolo- and Thiazolo-Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. giffordbioscience.com [giffordbioscience.com]

- 32. atcc.org [atcc.org]

- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Exploring the Chemical Space of Pyrazole-Based Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its favorable metabolic stability, have established it as a "privileged scaffold."[2][3] This designation stems from its recurring presence in a multitude of biologically active compounds, including over 40 FDA-approved drugs targeting a wide array of diseases.[4][5] From the anti-inflammatory blockbuster Celecoxib to a new generation of targeted cancer therapies like Pirtobrutinib and Asciminib, the pyrazole core consistently imparts desirable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[2]

One of the key attributes of the pyrazole ring is its utility as a bioisostere for other aromatic systems, such as benzene.[4] While structurally distinct, the pyrazole moiety can mimic the spatial and electronic properties of a phenyl ring, often leading to enhanced potency and improved physicochemical properties like reduced lipophilicity and increased water solubility.[4] This guide will provide an in-depth exploration of the chemical space surrounding pyrazole-based compounds, offering practical insights into their synthesis, functionalization, and application in the pursuit of novel therapeutics. We will delve into established synthetic protocols, analyze structure-activity relationships (SAR), and visualize the intricate signaling pathways modulated by these versatile molecules.

Navigating the Synthetic Landscape: Strategies for Pyrazole Core Construction

The construction of the pyrazole ring is a well-established field in organic synthesis, with a variety of methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis and its Modern Variants: A Workhorse Reaction